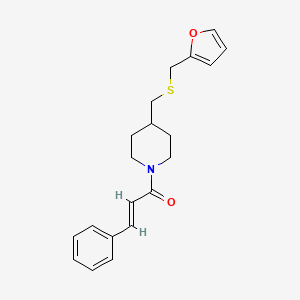

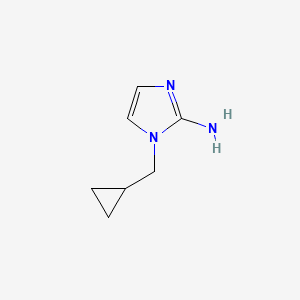

![molecular formula C22H15F3O2 B2999357 3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone CAS No. 478260-70-7](/img/structure/B2999357.png)

3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone” is related to Fluoxetine Hydrochloride . Fluoxetine Hydrochloride is an antidepressant of the selective serotonin reuptake inhibitor (SSRI) family .

Synthesis Analysis

The synthesis of related compounds has been studied. For instance, the thermal behavior of fluoxetine hydrochloride has been investigated using thermoanalytical techniques . Another study mentioned the synthesis of compounds by chlorination of pyridine acid derivative which further coupled with amine and form amide .Molecular Structure Analysis

The molecular structure of this compound is complex. It is related to the compound Fluoxetine, which has a molecular weight of 309.3261 . Theoretical studies have been conducted on similar compounds, providing insights into their dipole moments .Chemical Reactions Analysis

The thermal decomposition of fluoxetine hydrochloride, a related compound, has been studied. It was found that fluoxetine decomposes after melting, releasing 4-trifluoromethylphenol, methylamine .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied. For instance, the thermal behavior of fluoxetine hydrochloride has been investigated, revealing that the sample melts at 159.6 °C .Applications De Recherche Scientifique

Synthesis and Application in Organic Chemistry

Research on 3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone and related compounds focuses on the synthesis of complex organic structures with potential applications in pharmaceuticals and material science. One study discusses the preparation of trifluoromethylated dihydrocoumarins, indanones, and arylpropanoic acids through a one-pot synthesis using Friedel-Crafts alkylation or tandem Friedel-Crafts alkylation-cycloacylation. This method highlights the significance of fluoroorganics in enhancing the lipophilicity, bioavailability, and fast uptake of therapeutics due to the presence of fluorine in these molecules (Prakash et al., 2010).

Catalysis and Reaction Mechanisms

The research also delves into the mechanisms of chemical reactions involving similar structures. For example, the Rhodium-catalyzed reaction of alkynes with 2-bromophenylboronic acids involves carbonylative cyclization to yield indenones. This process is distinguished by its regioselectivity, dependent on the substituents on the alkynes, demonstrating the intricate interplay of factors in catalytic reactions (Harada et al., 2007).

Photophysical Properties

On the photophysical front, lanthanide-centered hybrid materials using modified functional bridges bonded with silica have been developed. These materials, which could coordinate to lanthanide ions and form an inorganic Si-O network, exhibit enhanced luminescent intensities and efficiencies, suggesting applications in lighting and display technologies (Liu & Yan, 2008).

Material Science and Polymer Applications

In material science, fused nonacyclic electron acceptors based on indacenobis(dithieno[3,2-b;2',3'-d]thiophene) with fluorine substituents have been synthesized for use in polymer solar cells. These molecules exhibit broad and strong absorption, with modifications in the fluorine atom number and position affecting electronic properties, charge transport, and ultimately the efficiency of solar cells (Dai et al., 2017).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as fluoxetine, are known to interact with serotonin reuptake inhibitors .

Mode of Action

It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Biochemical Pathways

Compounds with similar structures have been found to affect the serotonin reuptake pathway .

Pharmacokinetics

It is known that the presence of a trifluoromethyl group can significantly affect the pharmacokinetic properties of a compound .

Result of Action

It is known that compounds with similar structures can have significant effects on neuronal function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone. For example, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F3O2/c23-22(24,25)15-8-4-9-16(12-15)27-20-11-5-10-17-18(13-19(26)21(17)20)14-6-2-1-3-7-14/h1-12,18H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXVJMDOENLLJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C1=O)C(=CC=C2)OC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

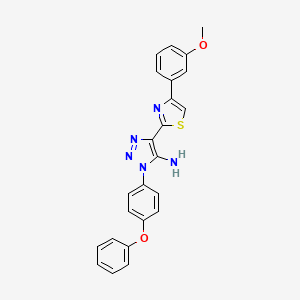

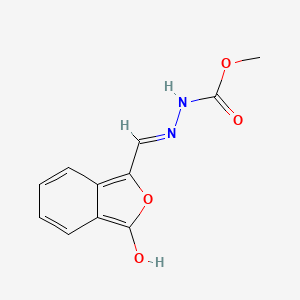

![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B2999274.png)

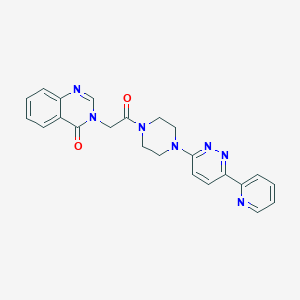

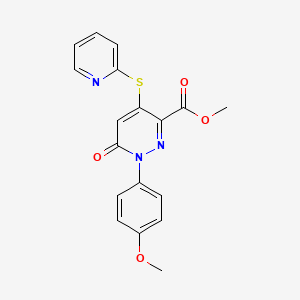

![3-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride](/img/structure/B2999278.png)

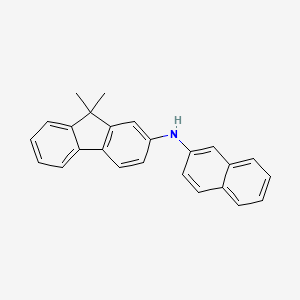

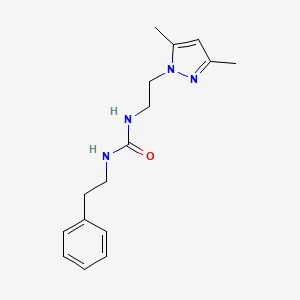

![(2E)-3-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2999279.png)

![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2999280.png)

![2-(3,4-dimethoxyphenyl)-5-(3-fluoro-4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2999292.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2999297.png)